1-(4-fluorophenyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
Description
This compound (CAS: 1058232-41-9) is a triazolopyrimidine derivative featuring a 4-fluorophenyl group and a methyl-substituted triazole ring linked to a piperazine moiety. Its molecular formula is C19H23N7O, with a molecular weight of 365.43 g/mol . The fluorophenyl group enhances metabolic stability and binding affinity compared to non-fluorinated analogs, while the methyl-triazolo core contributes to its rigid scaffold, typical of ligands targeting G-protein-coupled receptors (GPCRs) or enzymes .
Properties
IUPAC Name |
7-[4-(4-fluorophenyl)piperazin-1-yl]-3-methyltriazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN7/c1-21-14-13(19-20-21)15(18-10-17-14)23-8-6-22(7-9-23)12-4-2-11(16)3-5-12/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXZEWJXZFSFQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CCN(CC3)C4=CC=C(C=C4)F)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine typically involves multiple steps. One common method includes the following steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine core. The reaction conditions often include the use of catalysts such as copper(I) iodide and solvents like dimethylformamide (DMF).
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction. This step may involve the use of reagents like potassium carbonate and solvents such as acetonitrile.
Formation of the Piperazine Ring: The final step involves the formation of the piperazine ring through a cyclization reaction. This step may require the use of reagents like sodium hydride and solvents like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
1-(4-fluorophenyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Biological Research: The compound is used in biological assays to study its effects on cellular processes and pathways.
Pharmacology: It is investigated for its potential as a drug candidate due to its unique structure and biological activity.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to alterations in cellular signaling and function. The compound’s unique structure allows it to bind to specific sites on target proteins, thereby modulating their activity.
Comparison with Similar Compounds
Structural and Pharmacological Comparisons
The table below summarizes key structural features, molecular weights, and biological activities of analogous triazolopyrimidine derivatives:
Key Findings from Comparative Analysis
Substituent Effects on Target Selectivity: The 4-fluorophenyl group in the target compound likely improves binding to hydrophobic pockets in receptors compared to non-fluorinated analogs (e.g., RG7774’s tert-butyl group or A2AR modulator’s benzyl group) . Fluorination is known to enhance metabolic stability and bioavailability .
Pharmacological Diversity :
- RG7774’s tetrazolylmethyl substituent confers selectivity for CB2R over CB1R, avoiding psychotropic effects .
- The A2AR modulator’s trifluoromethylphenyl urea moiety enables allosteric modulation, a mechanism absent in simpler triazolopyrimidines .
Synthetic Complexity :
- RG7774 requires an 8-step synthesis starting from benzyl chloride, emphasizing the challenges in introducing complex substituents . The target compound’s synthesis is likely less intricate due to its simpler substituents.
Biological Activity
1-(4-fluorophenyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, synthesis, and mechanisms of action, drawing from diverse research sources.
Synthesis
The compound can be synthesized through a multi-step reaction involving various precursors. A typical synthetic pathway includes the formation of a triazole ring followed by the introduction of the piperazine moiety. The synthesis has been optimized to yield high purity and structural integrity, as confirmed by spectroscopic methods such as NMR and IR .
Biological Activity Overview
This compound exhibits a range of biological activities:
- Anticancer Activity : Research indicates that this compound has significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer) cells. The IC50 values for these cell lines suggest potent activity comparable to established chemotherapeutics .
-
Mechanism of Action : The compound appears to function through multiple pathways:
- PARP Inhibition : It has been identified as a potential inhibitor of Poly (ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms. Studies demonstrate that treatment with this compound leads to increased PARP cleavage and enhanced phosphorylation of H2AX, indicating DNA damage response activation .
- Apoptosis Induction : The compound promotes apoptosis in cancer cells as evidenced by increased Caspase 3/7 activity in treated cells .
Case Studies
Several studies have investigated the efficacy of this compound:
-
MCF-7 Cell Line Study :
- Objective : To evaluate the anticancer effect on human breast cancer cells.
- Methodology : Cells were treated with varying concentrations of the compound.
- Results : A dose-dependent inhibition of cell proliferation was observed with an IC50 value around 18 μM, indicating significant anticancer potential .
- HT-29 Cell Line Study :
Comparative Biological Activity Table
| Compound | Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| 1-(4-fluorophenyl)-... | MCF-7 | ~18 | PARP inhibition, apoptosis |
| 1-(4-fluorophenyl)-... | HT-29 | ~20 | PARP inhibition, apoptosis |
| Olaparib | MCF-7 | ~57.3 | PARP inhibition |
Q & A
What are the standard synthetic routes for 1-(4-fluorophenyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine?
Basic Methodology :
The synthesis typically involves coupling a fluorophenyl-piperazine moiety with a triazolopyrimidine core. A general procedure includes:
- Step 1 : Reacting 1-(4-fluorobenzyl)piperazine with a triazolopyrimidine derivative under nucleophilic substitution conditions. For example, using dichloromethane (DCM) as a solvent, N,N-diisopropylethylamine (DIPEA) as a base, and a benzoyl chloride derivative as an acylating agent .
- Step 2 : Purification via crystallization (e.g., with diethyl ether) or flash chromatography to isolate the product.
- Key Considerations : Optimize reaction time (e.g., 12–24 hours) and temperature (room temperature to 120°C) based on precursor reactivity. Monitor reaction progress via TLC or HPLC .
How is the compound characterized after synthesis?
Basic Methodology :
Characterization relies on a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : H NMR (CDCl or DMSO-d) to confirm proton environments (e.g., aromatic protons at δ 7.32 ppm for fluorophenyl groups) .
- Melting Point (m.p.) : Determined via capillary methods (e.g., 81–82°C for related compounds) .
- Elemental Analysis : Verify calculated vs. observed C, H, N percentages (e.g., C 65.00% calculated vs. C 65.15% observed) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., 365.3 g/mol via ESI-MS) .
How can computational methods optimize the synthesis of this compound?
Advanced Methodology :
Integrate quantum chemical calculations and reaction path searches:
- Reaction Design : Use tools like the ICReDD platform to predict optimal reaction pathways. For example, apply density functional theory (DFT) to model transition states and identify low-energy pathways .
- Condition Screening : Employ machine learning to prioritize solvent/base combinations (e.g., DCM/DIPEA vs. THF/KCO) based on historical success rates .
- Validation : Cross-reference computational predictions with small-scale experiments to refine parameters like temperature and catalyst loading .
How to resolve contradictions in bioactivity data across studies?
Advanced Methodology :
Address discrepancies using systematic validation:
- Purity Verification : Re-analyze compound purity via HPLC (>95%) and confirm identity with NMR .
- Assay Standardization : Replicate assays under controlled conditions (e.g., fixed ATP concentrations for kinase inhibition studies) .
- Orthogonal Assays : Compare results across multiple methods (e.g., fluorescence-based vs. radiometric assays for enzyme inhibition) .
- Structural Analysis : Use X-ray crystallography or molecular docking to confirm binding modes and rule out off-target effects .
How to design experiments to study its kinase inhibition mechanisms?
Advanced Methodology :
Focus on structure-activity relationship (SAR) and mechanistic studies:
- Biochemical Assays : Measure IC values against tyrosine kinases (e.g., EGFR, VEGFR) using ADP-Glo™ kinase assays .
- Crystallography : Co-crystallize the compound with target kinases to identify binding interactions (e.g., hydrogen bonds with hinge regions) .
- Mutagenesis : Engineer kinase mutants (e.g., T790M in EGFR) to test resistance profiles .
What are the key challenges in scaling up synthesis from lab to pilot scale?
Advanced Methodology :
Address scalability through process engineering:
- Reactor Design : Transition from batch to flow chemistry for exothermic reactions (e.g., triazole formation) to improve heat dissipation .
- Purification Optimization : Replace flash chromatography with recrystallization or continuous distillation for cost-effective large-scale purification .
- Safety Protocols : Mitigate risks of intermediates (e.g., acyl chlorides) via in-situ quenching and real-time monitoring .
How to evaluate metabolic stability and toxicity in preclinical models?
Advanced Methodology :
Employ ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling:
- Microsomal Stability : Incubate the compound with liver microsomes (human/rat) to measure half-life (t) and intrinsic clearance .
- CYP Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) using fluorogenic substrates .
- Ames Test : Assess mutagenicity via bacterial reverse mutation assays (e.g., Salmonella typhimurium strains TA98/TA100) .
How to analyze the role of the 4-fluorophenyl group in target binding?
Advanced Methodology :
Use SAR and computational modeling:
- Analog Synthesis : Replace the 4-fluorophenyl group with other halogens (Cl, Br) or hydrogen to compare potency .
- Docking Simulations : Perform molecular dynamics (MD) simulations to quantify hydrophobic interactions (e.g., with kinase ATP pockets) .
- Thermodynamic Profiling : Measure binding entropy/enthalpy via isothermal titration calorimetry (ITC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
